molecular formula C12H12N2S B7488449 2-(1-Phenylethylsulfanyl)pyrimidine

2-(1-Phenylethylsulfanyl)pyrimidine

Cat. No.: B7488449
M. Wt: 216.30 g/mol
InChI Key: INUUVTVAVKTXIT-UHFFFAOYSA-N
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Description

2-(1-Phenylethylsulfanyl)pyrimidine is a synthetic pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. The pyrimidine scaffold is a fundamental building block in nucleic acids and is present in a multitude of bioactive molecules . Researchers value this core structure for its versatility in designing novel compounds for various therapeutic areas. Pyrimidine derivatives are extensively investigated for their potential as antiviral agents , particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the fight against HIV-1 . Furthermore, this chemical class shows promise in the development of anti-inflammatory drugs , with some compounds acting as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation . The structural motif also appears in compounds studied for their antimicrobial and anticancer properties . The specific substitution pattern of this compound makes it a valuable intermediate for chemical synthesis and a candidate for probing structure-activity relationships in drug discovery projects. This product is intended for research purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and conduct their own literature review to understand the full scope of this compound's potential applications and mechanisms of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-phenylethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-10(11-6-3-2-4-7-11)15-12-13-8-5-9-14-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUUVTVAVKTXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1 Phenylethylsulfanyl Pyrimidine and Analogues

Classical and Contemporary Approaches to the Pyrimidine (B1678525) Thioether Linkage

The formation of the C-S bond at the 2-position of the pyrimidine ring is a cornerstone of synthesizing 2-(1-Phenylethylsulfanyl)pyrimidine and its analogs. Two principal strategies dominate this field: nucleophilic substitution on halogenated pyrimidines and the alkylation of pyrimidine-2-thiones.

Nucleophilic Substitution Reactions on Halogenated Pyrimidines

A widely employed method for the synthesis of pyrimidine thioethers is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a halogenated pyrimidine, typically a 2-chloropyrimidine (B141910) or 2-bromopyrimidine, with a suitable thiol. In the case of this compound, this would involve the reaction of a 2-halopyrimidine with 1-phenylethanethiol (B1218373).

The reaction is generally carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and organic bases such as triethylamine (B128534) (TEA). The choice of solvent is also crucial and often includes polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or ethanol.

For instance, the synthesis of various 2-substituted pyrimidines can be achieved through the SNAr reaction of 2-chloropyrimidines with different nucleophiles. This method is advantageous due to the commercial availability of a wide range of substituted 2-halopyrimidines. However, the reactivity of the halogen can be influenced by the other substituents on the pyrimidine ring. Electron-withdrawing groups can activate the ring towards nucleophilic attack, facilitating the reaction.

Reactant 1Reactant 2BaseSolventProductRef.
2-Chloropyrimidine1-PhenylethanethiolK₂CO₃DMFThis compoundN/A
2-Bromopyrimidine1-PhenylethanethiolNaHTHFThis compoundN/A
4-Chloro-2-methylthiopyrimidine-5-carboxylateSodium thiophenoxide--Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate researchgate.net

Note: The table provides generalized examples based on established chemical principles, as specific literature for the direct synthesis of this compound via this method was not found.

Alkylation of Pyrimidine-2-thiones and Thioimidates

An alternative and equally important route to 2-alkylthiopyrimidines is the S-alkylation of pyrimidine-2-thiones. Pyrimidine-2-thione exists in a tautomeric equilibrium with its thiol form, pyrimidine-2-thiol (B7767146). Deprotonation with a base generates the thiolate anion, which is a potent nucleophile.

This thiolate can then react with an appropriate alkylating agent, such as a 1-phenylethyl halide (e.g., 1-phenylethyl bromide or chloride), to form the desired thioether linkage. This method is particularly useful and has been widely applied in the synthesis of various S-alkylated pyrimidine derivatives. nih.gov The reaction conditions are generally mild, and the starting pyrimidine-2-thiones can often be synthesized through the condensation of β-dicarbonyl compounds with thiourea. longdom.org

A one-pot synthesis of 4-pyrimidone-2-thioethers has been reported, which involves the sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters, highlighting the versatility of building the pyrimidine ring with the thioether precursor already in place. nih.gov

Reactant 1Reactant 2BaseSolventProductRef.
Pyrimidine-2-thione1-Phenylethyl bromideK₂CO₃AcetoneThis compoundN/A
3,4-dihydro-1H-pyrimidine-2-thioneEthyl chloroacetate-EthanolEthyl [1,6-dihydro-pyrimidin-2-ylsulfanyl]acetate nih.gov
PyridinethioneEthyl chloroacetate--S-alkylated derivative nih.gov

Note: The table provides generalized examples based on established chemical principles, as specific literature for the direct synthesis of this compound via this method was not found.

Stereoselective Synthesis of Chiral Sulfides

The 1-phenylethyl moiety in this compound contains a stereocenter, meaning the compound can exist as two enantiomers. The biological activity of such chiral molecules is often enantiomer-dependent, making stereoselective synthesis a critical area of research.

Asymmetric Induction Strategies for the 1-Phenylethyl Moiety

The asymmetric synthesis of chiral thioethers can be approached in several ways. One strategy involves the use of a chiral starting material. For instance, starting with an enantiomerically pure 1-phenylethanethiol would directly lead to the corresponding enantiomer of the final product. The asymmetric synthesis of α-sulfanylphosphonates has been achieved with high diastereoselectivity using a chiral phosphonyl ester group. nih.gov

Enantiomeric Resolution Techniques for Scalable Production

When an asymmetric synthesis is not feasible or provides low enantiomeric excess, the resolution of a racemic mixture is a common strategy for obtaining enantiomerically pure compounds. This can be achieved through several methods:

Classical Resolution: This involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by techniques like crystallization or chromatography. Following separation, the resolving agent is removed to yield the individual enantiomers.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to selectively react with one enantiomer in a racemic mixture. For example, lipases are often used for the kinetic resolution of racemic alcohols, which could be precursors to the chiral thiol.

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to separate the enantiomers of a racemic mixture. The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This method is often used for both analytical and preparative scale separations.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, safer, and more efficient. These principles can be applied to the synthesis of this compound in several ways. rasayanjournal.co.in

The use of safer solvents is a key aspect of green chemistry. Traditional syntheses often employ hazardous solvents, but greener alternatives such as water, ethanol, or ionic liquids are being increasingly explored for pyrimidine synthesis. rasayanjournal.co.inresearchgate.net Microwave-assisted synthesis and ultrasound irradiation are other green techniques that can significantly reduce reaction times and energy consumption. rasayanjournal.co.inresearchgate.net

Catalysis is another cornerstone of green chemistry. The use of catalysts, especially reusable heterogeneous catalysts, can improve reaction efficiency and reduce waste. researchgate.netresearchgate.net Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, are also highly desirable from a green chemistry perspective as they reduce the number of synthetic steps and purification procedures. rasayanjournal.co.inresearchgate.net

Solvent-free or neat reaction conditions, where the reaction is carried out without any solvent, represent an ideal green chemistry approach, minimizing waste and simplifying product isolation. researchgate.netresearchgate.net

Green Chemistry PrincipleApplication in Pyrimidine Thioether SynthesisPotential Benefits
Use of Safer SolventsEmploying water, ethanol, or ionic liquids instead of hazardous solvents. rasayanjournal.co.inresearchgate.netReduced environmental impact and improved safety.
Energy EfficiencyUtilizing microwave or ultrasound irradiation. rasayanjournal.co.inresearchgate.netShorter reaction times and lower energy consumption.
CatalysisEmploying reusable heterogeneous catalysts. researchgate.netresearchgate.netIncreased atom economy and reduced waste.
Multicomponent ReactionsCombining multiple starting materials in a one-pot synthesis. rasayanjournal.co.inresearchgate.netFewer synthetic steps, simplified purification.
Solvent-Free ReactionsConducting reactions in the absence of a solvent. researchgate.netresearchgate.netMinimized waste, easier product isolation.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Solvent-Free and Aqueous Media Synthetic Routes

Traditional S-alkylation reactions often rely on volatile organic solvents. Moving to solvent-free (neat) conditions or using water as the reaction medium represents a significant step towards more environmentally benign processes. jmaterenvironsci.com

Several methodologies have been developed for the S-alkylation of thiols under these green conditions. A straightforward and effective method involves the reaction of various aliphatic and aromatic thiols with alkyl halides at 100°C under neat (solvent-free) conditions, without the need for a solvent or catalyst. jmaterenvironsci.com This approach can be applied to the synthesis of this compound by reacting pyrimidine-2-thiol with a 1-phenylethyl halide.

Alternatively, performing the reaction in water offers significant environmental benefits. An efficient process for the preparation of thioethers involves the reaction of alkyl halides and thiols in water, using a simple base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). sid.ir These reactions are often fast, clean, and proceed in high yields at room temperature. sid.ir The chemoselectivity of this method is a key advantage; in the presence of other nucleophilic groups like alcohols or phenols, the reaction occurs selectively at the thiol group. sid.ir

Energy sources like ultrasound and microwave irradiation have also been employed to facilitate these reactions under green conditions. Ultrasonic irradiation can promote the selective S-alkylation of hetaryl thiols with alkyl halides at room temperature, often leading to high yields of pure products in a short time. nih.govnih.gov Similarly, microwave-assisted synthesis, particularly using solid-phase techniques, has been successfully used to prepare 4,6-diarylpyrimidine-2(1H)-thiol derivatives, which are precursors to the target thioethers. tubitak.gov.tr

For an even greener approach, alcohols can be used as alkylating agents instead of halides, with water being the only byproduct. This direct substitution is typically enabled by a solid acid catalyst, such as silica-alumina, and can be performed under solvent-free conditions with excellent yield and catalyst reusability. nih.gov

Table 1: Examples of Solvent-Free and Aqueous Media Synthesis of Thioether Analogues

Starting MaterialsConditionsProduct TypeYieldReference
Thiophenol, Benzyl chlorideK₂CO₃ or Et₃N, Water, Room TemperatureAlkyl aryl thioetherExcellent sid.ir
Aromatic/Aliphatic thiols, Various alkyl halidesNeat (Solvent-free), 100°CAlkyl aryl/Dialkyl thioethersHigh jmaterenvironsci.com
Hetaryl thiols, Alkyl halides (bromides, iodides)Ultrasonic irradiation, Room Temperature2-Alkylthio-hetarenesHigh nih.gov
Aromatic alcohols, Aromatic/Aliphatic thiolsSolid acid catalyst (SiO₂-Al₂O₃), Solvent-freeAromatic thioethersUp to 99% nih.gov
Chalcones, ThioureaSolid-phase, Microwave irradiationPyrimidine-2(1H)-thiol derivativesGood tubitak.gov.tr

Catalyst-Free and Organocatalytic Methodologies

Simplifying reaction protocols by avoiding metal catalysts or employing small organic molecules as catalysts offers advantages in terms of cost, toxicity, and ease of purification.

Catalyst-Free Synthesis: The term "catalyst-free" in this context often refers to reactions that proceed without a transition metal or a dedicated organocatalyst, although a base is typically required. The direct reaction of pyrimidine-2-thiol with 1-phenylethyl halide under neat thermal conditions is a prime example of a catalyst-free approach. jmaterenvironsci.com Additionally, the synthesis of 2-aminopyrimidine (B69317) derivatives has been achieved by fusing 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine under solvent-free conditions, demonstrating the feasibility of catalyst-free nucleophilic substitution on the pyrimidine ring. nih.gov

Organocatalytic Methodologies: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the S-alkylation of pyrimidine-2-thiol, phase-transfer catalysis (PTC) is a particularly powerful and industrially relevant organocatalytic technique. crdeepjournal.orgacsgcipr.org

In a PTC system, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide, TBAB), transports a water-soluble nucleophile (the pyrimidine-2-thiolate anion, formed with an inorganic base like NaOH or KOH) into an organic phase to react with the organic-soluble electrophile (1-phenylethyl halide). crdeepjournal.orgyoutube.com This method avoids the need for anhydrous solvents or strong, expensive organic bases, and often results in high yields and simplified work-up procedures. acsgcipr.org The efficiency of PTC allows for high selectivity in mono-alkylation, preventing the formation of undesired dialkylated byproducts. crdeepjournal.org

More advanced organocatalytic methods include photochemical approaches. For instance, a thiol-free protocol has been developed using an indole (B1671886) thiolate organocatalyst that, upon photoexcitation, can activate aryl chlorides to react with tetramethylthiourea (B1220291) (as a sulfur source) and an alcohol to form thioethers under mild conditions. sigmaaldrich.comnih.govacs.org

Table 2: Catalyst-Free and Organocatalytic Approaches to Thioether Synthesis

MethodologyCatalyst/ConditionsKey FeaturesProduct TypeReference
Catalyst-Free Neat (solvent-free), Heat (e.g., 100°C)Simple, avoids catalyst contamination.Thioethers jmaterenvironsci.com
Phase-Transfer Catalysis (Organocatalytic) Quaternary ammonium salt (e.g., TBAB), NaOH/H₂O, Organic solventUtilizes inexpensive inorganic bases, mild conditions, high selectivity.Thioethers from alkyl halides crdeepjournal.orgacsgcipr.org
Photochemical Organocatalysis Indole thiolate organocatalyst, Light (405 nm), Tetramethylthiourea, AlcoholThiol-free, mild conditions, uses alcohols as alkylating agents.Aryl alkyl thioethers sigmaaldrich.comnih.gov

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and the potential for integrating multiple reaction steps into a single, automated sequence ("telescoped" synthesis). nih.govresearchgate.net

The S-alkylation of pyrimidine-2-thiol is well-suited for adaptation to a continuous flow process. A simple yet effective setup involves pumping a solution of the thiol and the alkylating agent (1-phenylethyl halide) through a packed-bed reactor containing a heterogeneous base, such as potassium carbonate. This system allows for rapid alkylation at ambient temperatures, and the product is obtained in high purity simply by evaporating the solvent, as the base is contained within the reactor.

Table 3: Conceptual Flow Chemistry Setups for 2-(Alkylsulfanyl)pyrimidine Synthesis

Flow Process TypeReactor 1Reactor 2AdvantagesReference (Concept)
Packed-Bed Alkylation N/APacked-bed reactor with heterogeneous base (e.g., K₂CO₃). Input: Pyrimidine-2-thiol + Alkyl Halide.Simple setup, easy purification, rapid reaction. jmaterenvironsci.com
Telescoped Synthesis Heated coil reactor for pyrimidine-2-thiol formation (e.g., from thiourea).T-mixer followed by a coil reactor for S-alkylation with alkyl halide and a soluble base.Fully integrated process, no intermediate isolation, enhanced safety and speed. nih.govrsc.org

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2 1 Phenylethylsulfanyl Pyrimidine

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. A complete NMR analysis of 2-(1-Phenylethylsulfanyl)pyrimidine would provide definitive evidence for its covalent framework and stereochemistry.

Detailed ¹H, ¹³C, and Heteronuclear 2D NMR Analysis for Connectivity and Stereochemistry

A comprehensive NMR study would begin with the acquisition of one-dimensional ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, and their coupling patterns, offering initial insights into the structure of the phenylethyl and pyrimidine (B1678525) fragments. The ¹³C NMR spectrum, often acquired with proton decoupling, would show the number of unique carbon atoms.

To establish the connectivity between protons and carbons, a series of two-dimensional (2D) NMR experiments would be crucial. These would include:

Correlation Spectroscopy (COSY): To identify proton-proton (¹H-¹H) coupling networks within the pyrimidine and phenylethyl moieties.

Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton with its directly attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): To establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the phenylethyl group to the pyrimidine ring through the sulfur atom.

The stereochemistry at the chiral center of the 1-phenylethyl group could also be investigated using NMR, potentially through the use of chiral solvating agents or by comparing the obtained data with that of stereochemically pure reference compounds.

Table 1: Anticipated NMR Data for this compound (Note: This table is a hypothetical representation of expected data, as experimental values are not currently available in the literature.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
Pyrimidine Ring
H-4/H-6Expected in aromatic regionExpected ~157 ppmTo C-2, C-5
H-5Expected in aromatic regionExpected ~115 ppmTo C-4, C-6
C-2-Expected ~170 ppmFrom CH, CH₃ of phenylethyl
Phenylethyl Group
CHQuartetExpected ~45 ppmTo C-2 of pyrimidine, Phenyl C-ipso
CH₃DoubletExpected ~20 ppmTo CH, Phenyl C-ipso
Phenyl Ring
Aromatic HMultiplets in aromatic regionExpected 125-145 ppmCross-ring correlations

Conformational Analysis via NOESY and Coupling Constant Studies

The preferred conformation of This compound in solution could be elucidated through Nuclear Overhauser Effect Spectroscopy (NOESY). This 2D NMR technique detects through-space interactions between protons that are close to each other, providing insights into the spatial arrangement of the phenylethyl group relative to the pyrimidine ring.

Furthermore, a detailed analysis of the proton-proton coupling constants (J-couplings) can provide valuable information about dihedral angles, which helps in defining the conformation of the flexible ethyl chain.

Single-Crystal X-ray Diffraction Analysis

While NMR spectroscopy provides structural information in the solution state, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

Determination of Solid-State Molecular Geometry and Conformation

Growing a suitable single crystal of This compound would allow for its analysis by X-ray diffraction. This technique would yield highly accurate bond lengths, bond angles, and torsion angles, providing an unambiguous determination of the molecule's solid-state conformation. This would definitively establish the geometry around the sulfur atom and the orientation of the phenyl and pyrimidine rings relative to each other.

Supramolecular Interactions in the Crystalline Lattice

Beyond the structure of a single molecule, X-ray diffraction analysis reveals how molecules pack together in the crystal lattice. This would allow for the identification and characterization of any significant intermolecular interactions, such as π-π stacking between the aromatic rings or weak C-H···N or C-H···S hydrogen bonds, which govern the supramolecular architecture.

Table 2: Hypothetical Crystallographic Data for this compound (Note: This table is a hypothetical representation of expected data, as experimental values are not currently available in the literature.)

ParameterExpected Value
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell DimensionsTo be determined
Bond Length (C-S)Expected ~1.75-1.85 Å
Bond Length (S-C_pyrimidine)Expected ~1.70-1.80 Å
Torsion Angle (C_phenyl-C-S-C_pyrimidine)To be determined

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound. For This compound , HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass would be compared to the calculated mass for the chemical formula C₁₂H₁₂N₂S, confirming the identity of the synthesized compound with a high degree of certainty. The fragmentation pattern observed in the mass spectrum could also offer additional structural information, corroborating the data obtained from NMR spectroscopy.

Precise Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of a compound. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula.

For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₂H₁₂N₂S. The monoisotopic mass is determined by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ³²S).

Table 1: Theoretical Isotopic Mass Calculation for C₁₂H₁₂N₂S

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1212.000000144.000000
Hydrogen (¹H)121.00782512.093900
Nitrogen (¹⁴N)214.00307428.006148
Sulfur (³²S)131.97207131.972071
Total 216.072119

An experimental HRMS analysis, for instance using a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass value very close to this theoretical value. nih.gov The high mass accuracy of these instruments allows for the confident assignment of the elemental formula, distinguishing it from other potential isobaric compounds. embopress.org The presence of the sulfur atom would also be indicated by the characteristic isotopic pattern, with the M+2 peak (due to the ³⁴S isotope) having a relative abundance of approximately 4.5% of the monoisotopic peak (M). sapub.org

Fragmentation Pathway Analysis for Structural Insights

Electron ionization mass spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. uni-saarland.de The 70 eV electron beam used in EI imparts significant energy into the molecule, leading to characteristic bond cleavages and rearrangements. The resulting mass spectrum is a fingerprint of the molecule's structure.

For this compound, the fragmentation is expected to be initiated at the most labile sites. Based on studies of similar sulfur-containing pyrimidines and related structures, several key fragmentation pathways can be predicted. sapub.orgresearchgate.netsphinxsai.com

One of the primary fragmentation pathways would likely involve the cleavage of the C-S bond, which is a common fragmentation point in alkyl-aryl sulfides. This can occur in two principal ways:

Cleavage of the S-CH(CH₃)Ph bond: This would lead to the formation of a pyrimidine-2-thiolate radical cation and a 1-phenylethyl cation or radical. The charge could reside on either fragment.

Cleavage of the Pyrimidine-S bond: This would result in a phenylethylsulfanyl fragment and a pyrimidinyl fragment.

A plausible major fragmentation pathway is the formation of the stable 1-phenylethyl cation (C₈H₉⁺) at m/z 105, resulting from the cleavage of the C-S bond with charge retention on the alkyl fragment. This benzylic carbocation is resonance-stabilized. The corresponding pyrimidine-2-thiolate fragment (C₄H₃N₂S⁻) would likely be a neutral radical in this case.

Another significant fragmentation would be the loss of a methyl radical (CH₃•) from the 1-phenylethyl group, leading to a fragment ion at M-15. Further fragmentation of the pyrimidine ring itself is also expected, often proceeding through the loss of neutral molecules like HCN or cyanamide, a known fragmentation pattern for pyrimidines. mdpi.com

Table 2: Predicted Major Fragment Ions of this compound in EI-MS

m/zProposed Fragment IonPlausible Fragmentation Pathway
216[C₁₂H₁₂N₂S]⁺•Molecular Ion (M⁺•)
111[C₄H₃N₂S]⁺Cleavage of the S-CH(CH₃)Ph bond
105[C₈H₉]⁺Cleavage of the C-S bond with charge on the phenylethyl fragment
79[C₄H₃N₂]⁺Loss of SH from the pyrimidine-2-thiol (B7767146) fragment
77[C₆H₅]⁺Phenyl cation from the phenylethyl fragment

The analysis of these characteristic fragment ions allows for the confident identification of the different structural components of the molecule: the pyrimidine ring and the 1-phenylethylsulfanyl substituent. sapub.org

Vibrational Spectroscopy (Infrared and Raman)

Identification of Characteristic Functional Group Modes

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. The assignment of these bands can be made by comparison with the spectra of related compounds such as pyrimidine, 2-thiopyrimidine, and substituted benzenes. nist.govresearchgate.netnih.gov

Pyrimidine Ring Vibrations: The pyrimidine ring has several characteristic in-plane and out-of-plane vibrations. The C-H stretching vibrations of the pyrimidine ring are typically observed in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are often strong in the Raman spectrum, are expected in the fingerprint region.

Phenyl Group Vibrations: The phenyl group will also show characteristic bands. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene (B151609) ring are expected around 1600, 1580, 1500, and 1450 cm⁻¹. The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹, can provide information about the substitution pattern of the benzene ring.

C-S Stretching Vibration: The C-S stretching vibration is typically weak in the IR spectrum but can be more prominent in the Raman spectrum. For alkyl-aryl sulfides, the C-S stretching bands are generally found in the 700-600 cm⁻¹ region. The specific position will be influenced by the coupling with other vibrations in the molecule.

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Aromatic C-H Stretch (Phenyl & Pyrimidine)3100 - 3000IR, Raman
Aliphatic C-H Stretch (Ethyl group)2980 - 2850IR, Raman
C=N and C=C Ring Stretch (Pyrimidine)1600 - 1400IR, Raman
C=C Ring Stretch (Phenyl)1600 - 1450IR, Raman
C-H Bending (Aliphatic)1470 - 1370IR
C-S Stretch700 - 600Raman, IR (weak)
Aromatic C-H Out-of-Plane Bending900 - 675IR (strong)

Analysis of Aromatic and Aliphatic Skeletal Vibrations

Beyond the characteristic functional group vibrations, the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹) contains a wealth of information about the skeletal vibrations of the entire molecule. These vibrations involve the stretching and bending of the C-C, C-N, and C-S bonds that make up the molecular framework.

The coupling of these vibrations makes the fingerprint region unique for each molecule. For this compound, the skeletal vibrations will be complex due to the presence of two aromatic rings and the flexible ethyl-sulfanyl linker.

Aromatic Skeletal Vibrations: The in-plane and out-of-plane deformation modes of the pyrimidine and phenyl rings will give rise to a series of sharp bands in the fingerprint region. The "ring breathing" modes, which involve the symmetric expansion and contraction of the rings, are particularly useful for identification and are often strong in the Raman spectrum.

A detailed analysis of these skeletal vibrations, often aided by theoretical calculations such as Density Functional Theory (DFT), can provide precise information about the molecular conformation and the nature of the bonding within the molecule. mdpi.com DFT calculations can predict the vibrational frequencies and intensities, which can then be compared with the experimental spectra to provide a complete and accurate assignment of the observed bands. thk.edu.trnih.gov

Computational and Theoretical Investigations of 2 1 Phenylethylsulfanyl Pyrimidine

Electronic Structure and Molecular Orbital Theory Calculations

Density Functional Theory (DFT) for Ground State Properties

No specific studies utilizing Density Functional Theory (DFT) to calculate the ground state properties of 2-(1-Phenylethylsulfanyl)pyrimidine, such as its optimized geometry, electronic energy, or dipole moment, have been found. Such calculations would typically involve selecting a functional and basis set to solve the Schrödinger equation for the molecule, providing insights into its electronic distribution and stability.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is crucial for predicting the molecule's reactivity, as the HOMO and LUMO energies and their spatial distribution indicate where the molecule is most likely to act as an electron donor or acceptor in chemical reactions.

Conformational Landscape and Energy Minima Studies

Potential Energy Surface Scans

There are no available reports of potential energy surface scans for this compound. These computational scans are performed by systematically changing the dihedral angles of the molecule's rotatable bonds to map out the energy landscape, identify stable conformers (energy minima), and determine the energy barriers for conformational changes.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations, which would provide information on the dynamic behavior of this compound over time, have not been published. MD simulations could reveal how the molecule behaves in different environments, such as in solution, by simulating the atomic motions based on a force field.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There is no literature available that presents computationally predicted spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption wavelengths) for this compound and their validation against experimental data. This process is essential for confirming the accuracy of the computational methods used and for aiding in the interpretation of experimental spectra.

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations allow for the prediction of NMR parameters, aiding in spectral assignment and structural confirmation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. rsc.org

While specific, peer-reviewed DFT-GIAO calculations for this compound are not prevalent in the literature, predictions can be made based on established principles and data from analogous structures. Machine learning and deep neural network models, often trained on extensive datasets of DFT-calculated and experimental values, are also emerging as powerful tools for rapid and accurate chemical shift prediction. nih.govnih.gov The accuracy of these predictions depends heavily on the chosen functional, basis set, and whether solvent effects are incorporated. rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts:

The expected chemical shifts for this compound can be estimated by considering the electronic environment of each nucleus. The pyrimidine (B1678525) ring is electron-deficient, leading to characteristic shifts for its protons and carbons. The phenylethylsulfanyl substituent introduces distinct signals for the phenyl ring, the ethyl bridge, and the sulfur-linked carbon.

Interactive Data Table: Predicted NMR Chemical Shifts (Illustrative)

This table presents illustrative ¹H and ¹³C NMR chemical shift ranges for this compound, predicted based on computational models (DFT/GIAO) and data from analogous structures. Actual experimental values may vary.

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Pyrimidine H-4/H-68.5 - 8.7157.0 - 158.0Deshielded due to adjacent nitrogen atoms.
Pyrimidine H-57.1 - 7.3118.0 - 120.0More shielded than H-4/H-6.
Pyrimidine C-2N/A168.0 - 172.0Thioether-substituted carbon, highly deshielded.
Phenyl H (ortho)7.4 - 7.6128.0 - 129.0Influenced by the alkyl-sulfur group.
Phenyl H (meta)7.2 - 7.4127.0 - 128.0Typical aromatic region.
Phenyl H (para)7.1 - 7.3126.0 - 127.0Typical aromatic region.
Phenyl C (ipso)N/A140.0 - 142.0Carbon attached to the ethyl group.
Methine CH4.8 - 5.245.0 - 50.0Alpha to both the phenyl ring and the sulfur atom.
Methyl CH₃1.7 - 1.920.0 - 25.0Influenced by the adjacent chiral center and sulfur.

Coupling constant calculations would further refine the structural analysis, predicting the splitting patterns observed in high-resolution spectra.

Vibrational Frequency and Intensity Predictions

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are highly effective at predicting these frequencies and their corresponding intensities, which helps in the assignment of experimental spectra. chimia.ch These computations can also elucidate the nature of the vibrations, for instance, distinguishing between stretching, bending, and torsional modes.

For this compound, key vibrational modes would include:

C-H stretching from the aromatic phenyl and pyrimidine rings.

C=N and C=C stretching within the pyrimidine ring.

C-S stretching of the thioether linkage.

Ring breathing modes for both the pyrimidine and phenyl rings.

C-H bending (in-plane and out-of-plane) modes.

Computational studies on related pyrimidine derivatives have shown that DFT methods can reproduce experimental IR spectra with high accuracy, provided an appropriate scaling factor is applied to the calculated frequencies to account for anharmonicity and other systematic errors.

Interactive Data Table: Predicted Key Vibrational Frequencies (Illustrative)

This table provides illustrative predicted vibrational frequencies for key functional groups in this compound based on DFT calculations for similar molecules.

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
Aromatic C-H Stretch3050 - 3150Vibrations of C-H bonds on the phenyl and pyrimidine rings.
Aliphatic C-H Stretch2850 - 3000Vibrations of C-H bonds in the ethyl group.
C=N/C=C Ring Stretch1400 - 1600Stretching vibrations within the pyrimidine ring system.
Aromatic Ring Stretch1450 - 1580Collective stretching vibrations of the phenyl ring.
C-H Bending1000 - 1300In-plane and out-of-plane bending of C-H bonds.
C-S Stretch650 - 750Stretching of the carbon-sulfur thioether bond.

Intermolecular Interaction Analysis

The non-covalent interactions that this compound can form are critical for its physical properties, crystal packing, and its potential role in biological systems.

Hydrogen Bonding and π-π Stacking Interactions

Although this compound lacks classic hydrogen bond donors like O-H or N-H, its pyrimidine ring contains two nitrogen atoms that can act as hydrogen bond acceptors. These nitrogen atoms, with their lone pairs of electrons residing in sp² orbitals in the plane of the ring, can form weak C-H···N hydrogen bonds with suitable donor molecules. libretexts.org

The molecule possesses two aromatic rings: the pyrimidine ring and the phenyl ring. These create a high potential for π-π stacking interactions, which are crucial in molecular recognition and crystal engineering. These interactions can occur in several geometries (e.g., face-to-face, parallel-displaced, T-shaped) and involve attractive electrostatic and dispersion forces between the electron clouds of the aromatic systems. The interaction could be intramolecular, between the phenyl and pyrimidine rings of the same molecule, or intermolecular, contributing to the stability of a crystal lattice or a ligand-protein complex.

Furthermore, the sulfur atom, with its lone pair electrons and larger, more polarizable nature compared to oxygen, can participate in various non-covalent interactions, including S···π and other chalcogen-based contacts that influence molecular conformation and binding. acs.orgnih.gov

Ligand-Target (Generalized Receptor) Binding Site Analysis via Molecular Docking (emphasizing chemical interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein enzyme or receptor. nih.govresearchgate.net

In a hypothetical binding scenario with a generalized enzyme active site, this compound could engage in several key chemical interactions:

Hydrogen Bonding: The two nitrogen atoms of the pyrimidine ring are potent hydrogen bond acceptors. They could form crucial hydrogen bonds with donor residues in the protein's active site, such as the side chains of Lysine, Arginine, or the backbone N-H of various amino acids. acs.org

π-π Stacking: The phenyl group and the pyrimidine ring are both capable of engaging in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). acs.org These interactions are fundamental for anchoring the ligand within a hydrophobic pocket.

Hydrophobic Interactions: The ethyl group and the non-polar faces of the aromatic rings would likely engage in hydrophobic (van der Waals) interactions with non-polar residues such as Leucine (Leu), Isoleucine (Ile), and Valine (Val), contributing to binding affinity. acs.org

Sulfur-Aromatic Interactions: The sulfur atom of the thioether linkage can participate in favorable interactions with aromatic rings in the binding pocket, a specific type of non-covalent bond that can enhance binding specificity and affinity. acs.org

Docking studies on similar pyrimidine-based inhibitors targeting enzymes like dihydrofolate reductase (DHFR) or various kinases consistently show the pyrimidine core anchoring the molecule through hydrogen bonds, while appended groups explore hydrophobic and π-stacking pockets. nih.govacs.org For this compound, the phenylethyl group would likely occupy a hydrophobic sub-pocket, with its orientation dictated by the specific topology of the active site.

Reaction Mechanism Predictions and Transition State Theory

Computational chemistry is a powerful tool for elucidating reaction mechanisms, calculating activation energies, and characterizing the geometry of transient species like transition states. Transition State Theory provides the framework for understanding reaction rates based on the properties of the reactants and the transition state.

A plausible synthetic route to this compound is the nucleophilic aromatic substitution (SₙAr) of a 2-halopyrimidine (e.g., 2-chloropyrimidine) with 1-phenylethanethiol (B1218373) in the presence of a base. Pyrimidine rings are electron-deficient and are activated towards nucleophilic attack, particularly at the 2, 4, and 6 positions. slideshare.net

A computational study of this reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (2-chloropyrimidine, 1-phenylethanethiolate anion) and the product.

Transition State Search: Locating the transition state structure for the reaction. For an SₙAr reaction, this would involve the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex, or a concerted transition state where the new C-S bond is forming as the C-Cl bond is breaking. stackexchange.com DFT calculations are used to map the potential energy surface and identify the saddle point corresponding to the transition state. nih.gov

Frequency Calculation: Performing vibrational frequency calculations on the optimized structures. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of the C-Cl bond and contraction of the C-S distance). youtube.com

Activation Energy Calculation: The difference in energy between the transition state and the reactants gives the activation energy (ΔG‡), which is the primary determinant of the reaction rate. acs.org

By analyzing the electronic structure and geometry of the transition state, chemists can gain insights into the factors that control the reaction's feasibility and selectivity. nih.gov

Chemical Reactivity and Mechanistic Studies of 2 1 Phenylethylsulfanyl Pyrimidine

Reactions at the Pyrimidine (B1678525) Ring System

The pyrimidine ring in 2-(1-phenylethylsulfanyl)pyrimidine is an electron-deficient system, which makes it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. Conversely, electrophilic substitution on the pyrimidine ring is generally difficult to achieve unless the ring is activated by electron-donating groups.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Core

The 2-position of the pyrimidine ring, where the (1-phenylethylsulfanyl) group is attached, is a primary site for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the thioether, which acts as a leaving group. The rate and feasibility of this reaction are influenced by the nature of the nucleophile and the reaction conditions.

The pyrimidine ring's nitrogen atoms withdraw electron density, making the ring carbons electrophilic. researchgate.net The C-2, C-4, and C-6 positions are particularly electron-deficient. researchgate.net Nucleophilic substitution is a common reaction for pyrimidines, especially when a good leaving group is present at one of these positions. chemistrysteps.com For SNAr to occur, the aromatic ring must be activated by an electron-withdrawing group. chemistrysteps.com The thioether group at the 2-position of this compound can be displaced by strong nucleophiles.

Studies on related 2-sulfonylpyrimidines have shown that they are effective agents for the S-arylation of thiols like cysteine. nih.gov The sulfonyl group, being a better leaving group than the thioether, facilitates the SNAr reaction. nih.govrsc.org This suggests that oxidation of the thioether in this compound to a sulfone would significantly enhance its reactivity towards nucleophiles.

The general mechanism for SNAr involves the addition of the nucleophile to the pyrimidine ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. chemistrysteps.comyoutube.com The departure of the leaving group then restores the aromaticity of the ring. youtube.com The stability of the Meisenheimer complex is a key factor in determining the reaction rate. The electron-withdrawing nature of the pyrimidine nitrogens helps to stabilize this intermediate.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally challenging due to the ring's electron-deficient nature. wikipedia.org The nitrogen atoms deactivate the ring towards electrophilic attack by withdrawing electron density. researchgate.netwikipedia.org Such reactions typically require harsh conditions and often result in low yields.

For an electrophilic substitution to occur on a pyrimidine ring, the ring usually needs to be activated by electron-donating substituents, such as amino or hydroxyl groups. researchgate.net In the case of this compound, the thioether group is not sufficiently activating to promote electrophilic attack on the pyrimidine ring itself. Therefore, direct electrophilic substitution on the pyrimidine core of this compound is not a commonly observed reaction. Reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation are more likely to occur on the phenyl ring of the 1-phenylethyl group, which is more electron-rich and susceptible to electrophilic attack.

Transformations Involving the Thioether Moiety

The thioether linkage in this compound is a key site for chemical transformations, including oxidation and cleavage reactions.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the thioether group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. jchemrev.com The choice of oxidizing agent and reaction conditions determines the extent of oxidation. jchemrev.comysu.am

Oxidation to Sulfoxide: Mild oxidizing agents can selectively convert the sulfide (B99878) to a sulfoxide. A variety of reagents are available for this transformation, including hydrogen peroxide in the presence of a catalyst or in glacial acetic acid. nih.govorganic-chemistry.org The use of hydrogen peroxide is considered a "green" method due to its non-toxic byproducts. nih.gov Other reagents like sodium periodate (B1199274) or m-chloroperbenzoic acid (m-CPBA) are also effective for the synthesis of sulfoxides. organic-chemistry.org

Oxidation to Sulfone: Stronger oxidizing agents or more forcing conditions will further oxidize the sulfoxide to the corresponding sulfone. jchemrev.comorganic-chemistry.org Reagents like potassium permanganate (B83412) or an excess of hydrogen peroxide can be used to achieve this transformation. organic-chemistry.org The resulting 2-(1-phenylethylsulfonyl)pyrimidine is expected to be a much more reactive substrate for nucleophilic aromatic substitution due to the excellent leaving group ability of the sulfonyl group. nih.govrsc.org

Transformation Reagent(s) Product
Sulfide to SulfoxideHydrogen Peroxide/Acetic Acid nih.gov2-(1-Phenylethylsulfinyl)pyrimidine
Sulfide to Sulfoxidem-Chloroperbenzoic Acid (m-CPBA)2-(1-Phenylethylsulfinyl)pyrimidine
Sulfide to SulfonePotassium Permanganate2-(1-Phenylethylsulfonyl)pyrimidine
Sulfide to SulfoneExcess Hydrogen Peroxide2-(1-Phenylethylsulfonyl)pyrimidine

Cleavage and Exchange Reactions of the C-S Bond

The carbon-sulfur bond in this compound can be cleaved under certain conditions. For instance, treatment of related 2-(pyridinylmethylthio)pyrimidine derivatives with cuprous chloride has been shown to result in the cleavage of the C-S bond. nih.gov This suggests that similar metal-mediated cleavage reactions could be possible for this compound.

Furthermore, thioether exchange reactions can occur where the (1-phenylethylsulfanyl) group is displaced by another thiol. These reactions are typically catalyzed by acids or bases and proceed through a nucleophilic substitution mechanism at the sulfur atom or at the pyrimidine ring.

Metal-Catalyzed Transformations and Coordination Chemistrynih.govnih.gov

The pyrimidine and thioether moieties of the title compound provide potential coordination sites for metal ions, leading to a rich coordination chemistry and enabling various metal-catalyzed transformations.

Pyrimidine as a Ligand in Transition Metal Complexesnih.gov

The pyrimidine ring, with its two nitrogen atoms, can act as a ligand for transition metals. researchgate.nettaylorfrancis.com The coordination properties of pyrimidines are fundamental to understanding the role of metal ions in various chemical and biological systems. researchgate.nettandfonline.com The nitrogen atoms of the pyrimidine ring have accessible electron pairs, making them effective donors for coordination with metal centers. mdpi.com Depending on the metal and the reaction conditions, the pyrimidine can coordinate in a monodentate fashion through one of the nitrogen atoms or act as a bridging ligand between two metal centers. mdpi.com The formation of such metal complexes can alter the electronic properties and reactivity of the pyrimidine ring, facilitating transformations that are otherwise difficult to achieve. tandfonline.com Theoretical studies have shown that pyrimidine-derived carbenes can be exceptional ligands, providing high metal-ligand binding energies and significant electron donation. acs.org

Table 1: Examples of Transition Metal Complexes with Pyrimidine-Based Ligands

Metal IonLigand TypeApplication/SignificanceReference
Cu(II), Co(II), Fe(III)6-Methyl-5-arylhydrazono-2-thio-4-oxo-pyrimidinePotential antitumor agents, catalysis tandfonline.com
Cu(II), Fe(II)Pyrimidine derivativeCharacterized for structural and electronic properties researchgate.net
VariousPyrimidine nucleobasesModels for metal-nucleic acid interactions taylorfrancis.com
Cu(II), Co(II), Ni(II), Zn(II)7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidineAntiparasitic activity mdpi.com

This table is generated based on data from the provided text and is for illustrative purposes.

Role of the Thioether Sulfur in Coordination and Catalysis

The sulfur atom of the thioether group in this compound is also a potential coordination site for metal ions. wikipedia.org Thioethers are classified as soft ligands and tend to form stable complexes with soft metal ions like copper(I), silver(I), and palladium(II). wikipedia.orgnih.gov The coordination of the sulfur atom to a metal center can activate the thioether for various catalytic reactions. For example, in the context of biological systems, the thioether of methionine plays a crucial role in copper trafficking by coordinating with Cu(I) ions. nih.gov In synthetic chemistry, thioether complexes are important intermediates in a range of catalytic processes. The sulfur atom's ability to coordinate with metals is generally stronger than that of an ether's oxygen atom. researchgate.net This coordination can influence the redox potential of the metal center and stabilize reactive intermediates. nih.govacs.org

Derivatization Strategies for Structural Modification and Library Synthesisresearchgate.nettandfonline.comacs.orgnih.govnih.gov

The this compound scaffold is a versatile starting point for the synthesis of diverse chemical libraries for applications in drug discovery and materials science. nih.gov Derivatization can be targeted at several positions on the molecule.

Strategies for modification include:

Modification of the Pyrimidine Ring: The pyrimidine ring can undergo various substitution reactions. For example, electrophilic substitution can introduce functional groups at the C5 position. growingscience.com Additionally, the 2-thioether group can be displaced by nucleophiles, or oxidized to a sulfoxide or sulfone, which are more reactive leaving groups for nucleophilic aromatic substitution (SNAr). nih.gov

Variation of the Thioether Substituent: A wide range of substituents can be introduced at the sulfur atom by starting from 2-mercaptopyrimidine (B73435) and reacting it with different electrophiles. nih.govnih.gov This allows for the exploration of a large chemical space around the thioether moiety.

Synthesis of Focused Libraries: DNA-encoded library technology (DELT) has been utilized to generate large libraries based on pyrimidine scaffolds for screening against biological targets. nih.gov One-pot synthesis methods have also been developed for the efficient production of pyrimidine thioether derivatives. nih.gov These approaches facilitate the rapid generation of compound collections for high-throughput screening. nih.govresearchgate.net

Table 2: Selected Derivatization Reactions of Pyrimidine Thioethers

Starting MaterialReagent(s)Product TypeSignificanceReference
2-MercaptopyrimidineFunctionalized amines, isothiocyanates2-Thiopyrimidine derivativesSynthesis of biologically active compounds nih.gov
2-Thiouracil derivativesAlkylating agentsPyrimidine thioethersAntiviral activity acs.org
S-Alkylisothiourea, β-ketoesterBase/Acid4-Pyrimidone-2-thioetherVersatile building block for complex molecules nih.gov
2-Thioxo-1,2,3,4-tetrahydropyrimidinesChloroacetamide derivativesThiopyrimidine-benzenesulfonamidesAntimicrobial agents mdpi.com
6-Amino-4-aryl-2-oxo-pyrimidine-5-carbonitrileVarious electrophilesPyrimidopyrimidinesCytotoxic and antimicrobial activities nih.gov

This table is generated based on data from the provided text and is for illustrative purposes.

Applications As a Synthetic Building Block and Ligand in Advanced Chemical Systems

Role in the Synthesis of Complex Organic Scaffolds and Heterocycles

Pyrimidine (B1678525) derivatives are fundamental building blocks in the synthesis of more elaborate molecular architectures. Their ability to undergo various chemical transformations allows for the creation of diverse and structurally complex compounds.

Precursor for Fused Pyrimidine Systems

The pyrimidine ring is a common starting point for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. nih.govmdpi.com These fused systems, such as purines and pteridines, are of significant biological and pharmacological importance. nih.gov The synthesis of fused pyrimidines often involves the annulation of another ring onto the pyrimidine core, a process where the substituents on the pyrimidine ring play a crucial directing role. frontiersin.org For instance, amino-substituted pyrimidines can be used as precursors for creating fused 4-amino pyrimidine derivatives through cycloaddition reactions. researchgate.net Similarly, other research has focused on synthesizing novel fused pyrimidine derivatives from various precursors to explore their therapeutic potential. mdpi.com

Building Block for Macrocycles and Bridged Structures

Recent synthetic strategies have utilized pyrimidine-embedded frameworks to create conformationally diverse macrocycles and bridged structures. nih.gov These complex molecules are of interest for their potential to interact with biological targets in unique ways. nih.gov A general strategy involves designing conformationally rigid starting materials, such as pyrimidine-containing tricycles, which can then undergo skeletal transformations to yield larger, more flexible macrocyclic and bridged cyclic scaffolds. frontiersin.org This approach allows for the generation of molecular diversity, which is crucial for exploring new chemical spaces in drug discovery. nih.govnih.gov

Utilization in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry explores the non-covalent interactions between molecules. Pyrimidine derivatives are often employed in this field due to their ability to participate in hydrogen bonding and π-π stacking interactions, which are fundamental to self-assembly processes. nih.gov

Design of Molecular Receptors and Host-Guest Systems

The principles of molecular recognition, which are central to host-guest chemistry, often rely on the specific geometric and electronic complementarity between a host molecule and its guest. nih.gov Pyrimidine-containing structures can be incorporated into larger host molecules, where the nitrogen atoms of the pyrimidine can act as hydrogen bond acceptors, contributing to the binding of specific guest molecules. While general principles for designing molecular hosts are well-established, specific examples involving 2-(1-Phenylethylsulfanyl)pyrimidine as a key component of a molecular receptor are not documented in the literature. nih.gov

Self-Assembled Monolayers and Surface Interactions

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a surface. The pyrimidine base itself has been studied for its ability to form two-dimensional monolayers, particularly in the context of prebiotic chemistry. nih.gov The formation of SAMs is governed by the interplay between molecule-substrate interactions and intermolecular forces. While there is research on the formation of SAMs from various organic molecules, including those with aromatic and sulfur-containing groups, specific studies detailing the self-assembly of this compound on surfaces are not present in the reviewed literature.

Coordination Chemistry and Material Precursors

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property allows pyrimidine derivatives to act as ligands in the formation of metal complexes and coordination polymers. These materials can have interesting magnetic, optical, or catalytic properties. mdpi.com The versatility of pyrimidines as ligands is enhanced by the possibility of introducing various substituents, which can modulate the electronic properties and steric environment of the coordination site. researchgate.net However, the coordination chemistry of this compound specifically, and its use as a precursor for materials, has not been a subject of detailed investigation in the available scientific reports.

Ligand Design for Metal-Organic Frameworks (MOFs)

There is currently no available scientific literature that describes the use of this compound as a ligand in the design or synthesis of Metal-Organic Frameworks (MOFs). Searches for this compound in combination with terms such as "Metal-Organic Framework," "MOF," "coordination polymer," and "ligand design" did not produce any relevant results detailing its chemical structure within such frameworks.

Precursor for Photofunctional Compounds

Similarly, no research was found that details the use of this compound as a precursor for the synthesis of photofunctional compounds. Inquiries into its role in the creation of materials with specific photophysical properties, such as photosensitizers, fluorescent probes, or photochromic materials, yielded no specific synthetic pathways or detailed research findings.

While the pyrimidine core is a well-known scaffold in the development of functional materials, the specific derivative, this compound, has not been documented in the context of these applications in the available literature. General synthetic methods for pyrimidine thioethers exist, but their application to create photofunctional materials from this specific precursor is not reported. rsc.orgnih.govrsc.org

Future Research Directions and Unexplored Chemical Space

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved well-established but often multi-step procedures like the Biginelli reaction. mdpi.commdpi.com While effective, there is a significant need for more efficient, atom-economical, and environmentally benign synthetic strategies. Future research should prioritize the development of novel synthetic pathways to 2-(1-Phenylethylsulfanyl)pyrimidine and its derivatives.

A promising avenue is the exploration of one-pot, multi-component reactions (MCRs), which allow the construction of complex molecules from simple precursors in a single step, minimizing waste and purification efforts. nih.govmdpi.comresearchgate.net For instance, a potential MCR could involve the condensation of a phenylethyl thiol-containing amidine with a suitable 1,3-dicarbonyl compound. Furthermore, the application of catalysis, including copper-catalyzed cycloadditions or palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, could provide highly efficient and versatile routes to functionalized pyrimidine cores. nih.govmdpi.com The use of microwave-assisted synthesis could also be explored to accelerate reaction times and improve yields, a technique that has proven effective for other fluorinated and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. mdpi.comnih.gov Developing sustainable methods that utilize non-toxic reagents and solvents will be crucial for the large-scale production and practical application of these compounds.

Advanced Mechanistic Investigations of Complex Reactions

A profound understanding of reaction mechanisms is fundamental to optimizing reaction conditions, controlling product selectivity, and discovering new transformations. For this compound, future research should delve into detailed mechanistic studies of its formation and subsequent reactions. This can be achieved through a synergistic approach combining experimental kinetic analysis and advanced computational modeling. numberanalytics.comresearchgate.net

Exploration of New Chemical Reactivity Profiles

The reactivity of the pyrimidine ring can be significantly modulated by its substituents. nih.gov The 2-(1-phenylethylsulfanyl) group offers unique electronic and steric properties that could lead to novel chemical reactivity. A key area for future exploration is leveraging this substituent as a leaving group in SNAr reactions. nih.gov Studies on analogous 2-sulfonylpyrimidines have demonstrated that the sulfonyl group is a highly effective leaving group, enabling facile S-arylation of thiols under mild conditions. nih.gov Investigating whether the 1-phenylethylsulfanyl moiety can be similarly displaced by various nucleophiles would open a gateway to a vast library of new 2-substituted pyrimidine derivatives, each with potentially unique biological or material properties.

Beyond substitution reactions, the concept of "skeletal editing" offers an exciting frontier. This involves reactions that fundamentally alter the heterocyclic core through ring-opening and ring-closing cascades. rsc.org Exploring whether the this compound scaffold can be induced to undergo such transformations could lead to the synthesis of entirely new classes of heterocyclic compounds that are not accessible through traditional methods.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

Future efforts could focus on several key areas:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological properties of novel derivatives. By training algorithms on existing data for pyrimidine compounds, these models can help prioritize the synthesis of molecules with the highest probability of desired activity, be it as anticancer, antimicrobial, or anti-inflammatory agents. gsconlinepress.comresearchgate.netoptibrium.com

Synthesis Planning and Reaction Prediction: AI-powered tools can assist in designing the most efficient synthetic routes (retrosynthesis) and predicting the outcomes of unknown reactions. numberanalytics.comoptibrium.comnih.gov By analyzing vast databases of chemical reactions, these models can suggest optimal reagents, catalysts, and conditions, thereby reducing the experimental burden and accelerating the discovery of new synthetic methods. nih.govyoutube.com

Accelerated Discovery: Machine learning can identify complex patterns and relationships in large datasets that may not be apparent to human researchers. optibrium.com This can guide the design of new experiments and help in the discovery of novel reactivity profiles or compounds with unique properties, effectively expanding the accessible chemical space around the this compound core. nih.gov

By embracing these advanced computational approaches, the research and development cycle for this class of compounds can be significantly shortened, leading to faster innovation in both medicine and materials science.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 2-(1-Phenylethylsulfanyl)pyrimidine, and how can purity be optimized?

Answer:
The synthesis typically involves nucleophilic substitution reactions between pyrimidine thiols and phenylethyl halides. A common approach includes:

  • Step 1 : React 2-mercaptopyrimidine with 1-phenylethyl bromide in a polar aprotic solvent (e.g., DMF or DMSO) under nitrogen atmosphere at 60–80°C for 6–12 hours .
  • Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) to remove unreacted starting materials.
  • Purity Optimization : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Adjust reaction stoichiometry (1.2:1 molar ratio of thiol to halide) to minimize byproducts .

Q. Basic: Which spectroscopic techniques are most effective for characterizing sulfur-containing pyrimidine derivatives?

Answer:
Key techniques include:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for pyrimidine) and methylene/methyl groups (δ 1.2–2.8 ppm for phenylethyl). The sulfur atom’s electron-withdrawing effect deshields adjacent protons .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C12H12N2S, calculated m/z 217.0794) .
  • HPLC-PDA : Detect impurities at 254 nm using a reverse-phase column .

Q. Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). To address this:

  • In Vivo Optimization : Administer the compound via intraperitoneal injection (10–20 mg/kg daily) in xenograft models (e.g., AsPC-1 pancreatic cancer) and monitor tumor volume via caliper measurements .
  • Metabolite Profiling : Use LC-MS to identify active metabolites and compare with in vitro IC50 values. For example, a derivative may show reduced activity in vivo due to rapid glucuronidation .
  • Dose Escalation Studies : Test higher doses (up to 50 mg/kg) while monitoring toxicity (e.g., liver enzymes ALT/AST) .

Q. Advanced: What computational strategies are suitable for predicting the CDK inhibitory potential of this compound derivatives?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with CDK9’s ATP-binding pocket (PDB: 4BCF). Prioritize derivatives with hydrogen bonds to Cys106 and hydrophobic interactions with Val33 .
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl or amino groups) at the pyrimidine C4 position to enhance binding affinity. For example, a methyl group increases steric complementarity with the hydrophobic cleft .
  • MD Simulations : Run 100-ns simulations to assess binding stability (RMSD < 2.0 Å) and identify residues critical for sustained inhibition .

Q. Advanced: How to design experiments assessing the compound’s impact on IL-6/STAT3/Notch signaling in cancer cells?

Answer:

  • In Vitro Setup : Treat MIA PaCa-2 pancreatic cancer cells (1–10 µM compound for 48 hours) and perform:
    • Western Blot : Probe for phosphorylated STAT3 (Tyr705) and Notch1 intracellular domain (NICD) .
    • qPCR : Quantify IL-6 mRNA levels using primers (F: 5′-CCACTCACCTCTTCAGAACG-3′, R: 5′-GCCTCTTTGCTGCTTTCAC-3′) .
  • Functional Assays : Use a STAT3 luciferase reporter plasmid to measure transcriptional activity. A ≥50% reduction in luminescence indicates pathway inhibition .

Q. Advanced: What strategies mitigate off-target effects in kinase inhibition studies involving this compound?

Answer:

  • Kinase Profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., CDK2 or CDK7). Derivatives with >50% inhibition at 1 µM require structural refinement .
  • Selectivity Optimization : Replace the phenylethyl group with bulkier substituents (e.g., cyclopentyl) to reduce binding to kinases with smaller active sites .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of CDK9 in compound-treated vs. untreated lysates .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood for synthesis and purification steps to avoid inhalation of volatile solvents (e.g., DMF) .
  • Waste Disposal : Collect organic waste in designated containers and incinerate via EPA-approved facilities to prevent environmental contamination .

Q. Advanced: How can researchers validate the mitochondrial targeting mechanism of this compound in neurodegenerative models?

Answer:

  • Mitochondrial Isolation : Treat SH-SY5Y neuronal cells (5 µM compound for 24 hours), isolate mitochondria via differential centrifugation, and measure ATP production (luminescence assay) .
  • ROS Detection : Use MitoSOX Red (5 µM) to quantify superoxide levels. A ≥30% reduction indicates antioxidant efficacy .
  • Seahorse Analysis : Assess oxygen consumption rate (OCR) to evaluate electron transport chain functionality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.